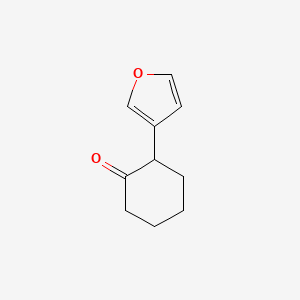

2-(Furan-3-yl)cyclohexan-1-one

Overview

Description

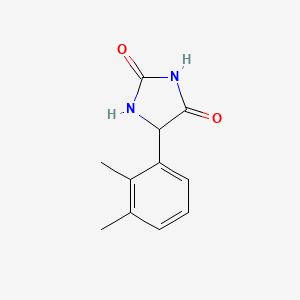

“2-(Furan-3-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1343456-25-6 . It has a molecular weight of 164.2 and is typically stored at temperatures below -10°C . It is a liquid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(3-furyl)cyclohexanone . The InChI code for this compound is 1S/C10H12O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h5-7,9H,1-4H2 .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 164.2 and is typically stored at temperatures below -10°C .

Scientific Research Applications

Photophysical Properties and Sensor Applications

Furans are a crucial class of compounds with a wide range of activities and properties. An improved method for synthesizing furans, like 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones, has been developed. This method is more efficient, offering better yields and shorter reaction times without the need for column chromatography. The photophysical properties of these compounds have been studied, particularly for their potential use in metal ion sensors. For example, specific derivatives can act as "naked-eye sensors" for aluminum ions, undergoing a color change from yellow to colorless in the presence of aluminum(III) ions (Kumar et al., 2015).

Synthetic Methodologies and Heterocyclic Chemistry

Research has also focused on developing new synthetic routes for heterocyclic systems incorporating the furan moiety. For instance, tandem hetero-Diels–Alder/retro-Diels–Alder reactions have been employed to create hybrid heterocyclic systems with a furoxanylpyridine core. These methods allow for the efficient synthesis of complex polyheterocyclic structures combining furoxan and pyridine rings, demonstrating the versatility of furan derivatives in organic synthesis (Fershtat et al., 2016).

Catalytic Systems for Furan Synthesis

An efficient catalytic system involving Cu(I) in DMF has been developed for synthesizing highly substituted furans from 2-(1-alkynyl)-2-alken-1-ones. This system is notable for its ease of handling and the avoidance of moisture-sensitive reagents, such as gold(III) chloride, previously used in similar reactions (Patil et al., 2005).

Application in LED Light Photoinitiators

A notable application of furan derivatives is in the field of photopolymerization, where they serve as photoinitiators for LED light-based 3D printing. The synthesized furan derivative, 2,6-bis(furan-2-ylmethylidene)cyclohexan-1-one (BFC), demonstrates a large molar extinction coefficient and long-wavelength absorption due to its extensive conjugation structure. This makes it an effective photoinitiator at low concentrations, with potential use in light-color materials and visible light photopolymerization (Li et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Furan derivatives are important compounds in chemistry, biology, medicine, and materials science . They are considered as platform chemicals for the preparation of many novel practically useful compounds and materials . Therefore, the study and application of “2-(Furan-3-yl)cyclohexan-1-one” and similar compounds could be a promising direction for future research.

Mechanism of Action

Furans

Furans are a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Compounds containing a furan ring have shown a wide range of biological activity, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects .

Biochemical Analysis

Biochemical Properties

2-(Furan-3-yl)cyclohexan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular function . For instance, the inhibition of cytochrome P450 enzymes by this compound can lead to altered drug metabolism and potential drug-drug interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including liver toxicity and oxidative stress . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and potential toxicity. Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s distribution within tissues can be influenced by its affinity for specific cellular components, leading to its accumulation in certain areas.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name |

2-(furan-3-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHZUSWHWXSECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)

![2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid](/img/structure/B1529292.png)

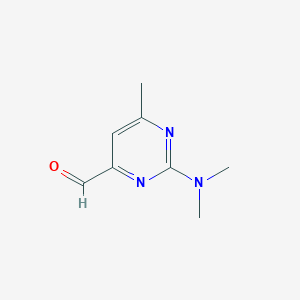

![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)

![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)